molecular formula C6H7N3 B1605558 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 59146-60-0

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No. B1605558
CAS RN: 59146-60-0
M. Wt: 121.14 g/mol
InChI Key: QZVGXWVMKIDEID-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile (AMPCN) is an organic compound belonging to the pyrrole family of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in polar organic solvents. AMPCN has been the subject of numerous studies due to its unique properties and potential applications in various scientific fields.

Scientific Research Applications

Synthesis of Pyrrolic Macrocycles and Natural Products

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile can serve as a building block for synthesizing pyrrolic macrocycles. These macrocycles have potential applications in creating natural products like prodigiosins, which exhibit promising biological activities .

Design of Synthetic Porphyrinoids

This compound is used in designing synthetic porphyrinoids, which are employed as anion binding agents, ion chemosensors, antitumor agents, and photosensitizers for photodynamic therapy (PDT). They also find use in conducting polymers .

Creation of Functional Materials through Self-Assembly

The electron-withdrawing groups in compounds like 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile induce unique self-assemblies due to dipole−dipole interaction, π−π stacking, and hydrogen-bonding interaction, leading to functional materials .

Catalysis and Polymerization

Pyrroles are utilized as catalysts for polymerization processes and have roles in corrosion inhibition, preservation, and solvent use for resins .

Medicinal Chemistry

In medicinal chemistry, pyrroles are intermediates in synthesizing biologically important naturally occurring alkaloids and synthetic heterocyclic derivatives with various biological activities .

Anticancer Research

Derivatives of pyrroles, such as those related to 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile, have been explored as novel anticancer agents due to their ability to inhibit cell growth and tubulin polymerization .

properties

IUPAC Name

2-amino-4-methyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-4-3-9-6(8)5(4)2-7/h3,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVGXWVMKIDEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327997
Record name 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile

CAS RN

59146-60-0
Record name 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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